molecular formula C16H7Cl4N5 B3037312 6,7-dichloro-2-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]quinoxaline CAS No. 477858-63-2

6,7-dichloro-2-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]quinoxaline

Cat. No.: B3037312
CAS No.: 477858-63-2
M. Wt: 411.1 g/mol
InChI Key: JGJDEAAVTOEBQD-UHFFFAOYSA-N
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Description

6,7-Dichloro-2-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]quinoxaline is a complex organic compound that belongs to the class of quinoxalines. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dichloro-2-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]quinoxaline typically involves multi-step reactions starting from readily available precursors. . The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process . Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-2-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline diones, while substitution reactions can produce a variety of functionalized quinoxaline derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6,7-dichloro-2-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]quinoxaline include other quinoxaline derivatives and triazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of a quinoxaline core with a triazole ring and multiple chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6,7-dichloro-2-[1-(3,5-dichlorophenyl)triazol-4-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7Cl4N5/c17-8-1-9(18)3-10(2-8)25-7-16(23-24-25)15-6-21-13-4-11(19)12(20)5-14(13)22-15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJDEAAVTOEBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N2C=C(N=N2)C3=NC4=CC(=C(C=C4N=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7Cl4N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6,7-dichloro-2-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]quinoxaline
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6,7-dichloro-2-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]quinoxaline

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